N-[5-(3-甲基磺基苯基)-1,3,4-噁二唑-2-基]-2,2-二苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide” is a chemical compound with the molecular formula C23H19N3O2S . It has a molecular weight of 401.48 g/mol.
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-oxadiazole ring attached to a phenyl ring through a sulfanyl group. This phenyl ring is substituted with a methyl group. The oxadiazole ring is also attached to an acetamide group, which in turn is attached to two phenyl rings .Physical And Chemical Properties Analysis
This compound has a molecular weight of 369.4 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 369.07832714 g/mol . The topological polar surface area is 112 Ų . The heavy atom count is 26 . The formal charge is 0 . The complexity of the molecule is 497 .科学研究应用
计算药理学评估
Faheem (2018) 的一项研究调查了 1,3,4-恶二唑和吡唑新衍生物的计算和药理学潜力,包括与所讨论化合物类似的化合物。该研究发现,这些化合物在各种分析中表现出中等抑制效应,包括毒性、肿瘤抑制、自由基清除、镇痛和抗炎潜力,展示了它们超出指定排除标准的广泛药理学应用 (Faheem, 2018)。
抗菌活性和细胞毒性
Kaplancıklı 等人 (2012) 合成了新型恶二唑衍生物并评估了它们的抗菌活性和细胞毒性。研究表明,这些化合物对各种细菌表现出显着的抗菌活性,并表现出有效的抗念珠菌活性。这表明恶二唑衍生物可用于开发新的抗菌剂,突出了它们在医学研究和潜在治疗应用中的相关性 (Kaplancıklı 等人,2012)。
合成和药理学评估
Siddiqui 等人 (2014) 的研究重点是合成 N-取代的 5-[(4-氯苯氧基)甲基]-1,3,4-恶二唑-2yl-2-硫代乙酰胺及其抗菌和抗酶潜力。该研究确定了几种具有显着抗菌活性的化合物,为新型抗菌剂的开发和恶二唑衍生物的治疗潜力提供了见解 (Siddiqui 等人,2014)。
谷氨酰胺酶抑制剂的设计和合成
Shukla 等人 (2012) 探索了 BPTES 类似物的设计、合成和药理学评估,包括那些具有恶二唑部分的类似物,作为谷氨酰胺酶抑制剂。这些化合物显示出减弱癌细胞生长的潜力,表明恶二唑衍生物在癌症研究和治疗中的相关性 (Shukla 等人,2012)。
属性
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-29-19-14-8-13-18(15-19)22-25-26-23(28-22)24-21(27)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGESAHGFFNHLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。